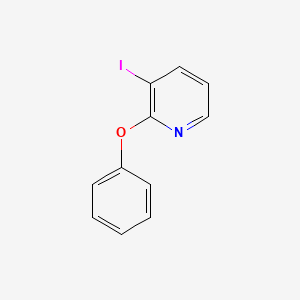

3-Iodo-2-phenoxypyridine

Description

BenchChem offers high-quality 3-Iodo-2-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVIVAQZNSROHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of 3-Iodo-2-phenoxypyridine in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-2-phenoxypyridine

3-Iodo-2-phenoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of its functional components: a pyridine core, which is a prevalent scaffold in numerous pharmaceuticals; a phenoxy group, which can modulate pharmacological properties; and a synthetically versatile iodine substituent. The carbon-iodine bond at the 3-position serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the precise introduction of diverse molecular fragments. This capability is crucial for generating libraries of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors, antivirals, and agents targeting neurological disorders.[1][2][3] This guide provides a comprehensive overview of a robust synthetic route to 3-iodo-2-phenoxypyridine and details the analytical methods required for its unambiguous characterization.

Part 1: A Validated Two-Step Synthetic Pathway

The synthesis of 3-iodo-2-phenoxypyridine is most effectively approached via a two-step sequence: first, the formation of the diaryl ether linkage to create the 2-phenoxypyridine core, followed by the regioselective iodination at the C-3 position. This strategy allows for controlled construction and purification at each stage.

Step 1: Synthesis of 2-Phenoxypyridine via Ullmann Condensation

The formation of the C-O bond between the pyridine ring and the phenol is classically achieved through an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a time-tested and reliable method for constructing diaryl ethers.[4][5]

Mechanistic Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] Initially, a copper(I) salt reacts with the phenoxide (generated in situ by a base) to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2-halopyridine. The resulting aryl-Cu(III) complex subsequently undergoes reductive elimination to form the 2-phenoxypyridine product and regenerate the active Cu(I) catalyst.[5]

Experimental Choices & Causality:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst. Its role is to facilitate the coupling of the aryl halide and the phenoxide, which would otherwise require extremely harsh conditions.[6]

-

Starting Materials: 2-Bromopyridine is often preferred over 2-chloropyridine due to the greater reactivity of the C-Br bond in the oxidative addition step.[4]

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

-

Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure all reactants remain in solution at the required high temperatures and to help stabilize the charged intermediates in the catalytic cycle.[4]

-

Temperature: The reaction generally requires elevated temperatures (120-160 °C) to overcome the activation energy of the oxidative addition step.[4][7]

Step 2: Regioselective Iodination of 2-Phenoxypyridine

With the 2-phenoxypyridine scaffold in hand, the next critical step is the introduction of iodine at the 3-position. Direct C-H iodination is an efficient method that avoids the need for pre-functionalized substrates.[8][9]

Mechanistic Rationale: The iodination of the pyridine ring is an electrophilic aromatic substitution reaction. The phenoxy group at the C-2 position is an ortho-, para-directing group. However, in the pyridine ring, the nitrogen atom is strongly deactivating, making the ring electron-deficient. The C-3 and C-5 positions are the most electron-rich and thus most susceptible to electrophilic attack. The steric hindrance from the adjacent phenoxy group at C-2 favors substitution at the C-3 position.

Experimental Choices & Causality:

-

Iodinating Agent: A common and effective reagent system for this transformation is molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant, such as tert-butyl hydroperoxide (TBHP) or periodic acid (HIO₄), generates a more potent electrophilic iodine species (I⁺ equivalent) in situ, which is necessary to react with the relatively electron-poor pyridine ring.[8] N-Iodosuccinimide (NIS) is another excellent choice, serving as a source of electrophilic iodine in a more controlled manner.[10]

-

Solvent: Acetic acid or sulfuric acid can serve as both a solvent and a catalyst, protonating the pyridine nitrogen to further modulate its reactivity and promoting the generation of the electrophilic iodine species.

Caption: A two-step workflow for the synthesis of 3-iodo-2-phenoxypyridine.

Part 2: Experimental Protocols

The following protocols are illustrative and should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Synthesis of 2-Phenoxypyridine

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (1.5 eq.), copper(I) iodide (0.1 eq.), and phenol (1.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous DMF as the solvent, followed by 2-bromopyridine (1.2 eq.).

-

Heat the reaction mixture to 140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine as a pure compound.[11]

Protocol 2: Synthesis of 3-Iodo-2-phenoxypyridine

-

In a round-bottom flask, dissolve 2-phenoxypyridine (1.0 eq.) in glacial acetic acid.

-

Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions.

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Basify the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel) to yield 3-iodo-2-phenoxypyridine.

Part 3: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized 3-iodo-2-phenoxypyridine. The combination of spectroscopic and chromatographic techniques provides a self-validating system.

Spectroscopic & Chromatographic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons and their connectivity. The spectrum of 3-iodo-2-phenoxypyridine is expected to show distinct signals for the pyridine and phenyl protons in the aromatic region (approx. 6.8-8.2 ppm). The coupling patterns (dd, t, d) will be diagnostic for the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. The carbon atom attached to the iodine (C-3) will show a characteristic downfield shift.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography. The final product should appear as a single spot, indicating its purity.

Expected Analytical Data

The following table summarizes the expected characterization data for 3-iodo-2-phenoxypyridine (C₁₁H₈INO).

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~8.1-8.2 ppm (dd, 1H, Py-H6), ~7.8-7.9 ppm (dd, 1H, Py-H4), ~7.3-7.5 ppm (m, 2H, Ph-H), ~7.1-7.2 ppm (m, 1H, Ph-H), ~7.0-7.1 ppm (m, 2H, Ph-H), ~6.8-6.9 ppm (dd, 1H, Py-H5) |

| ¹³C NMR | Chemical Shift (δ) | ~160-162 (C-O), ~153-155 (C-OAr), ~148-150 (Py-C6), ~144-146 (Py-C4), ~129-130 (Ph-C), ~124-126 (Ph-C), ~121-123 (Ph-C), ~118-120 (Py-C5), ~90-92 (C-I) |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 297.9723; Found: 297.9720 ± 0.0005 |

| Appearance | Physical State | Off-white to pale yellow solid |

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Caption: Workflow for the analytical characterization of 3-iodo-2-phenoxypyridine.

Conclusion

This guide outlines a logical and field-proven approach to the synthesis and characterization of 3-iodo-2-phenoxypyridine. The two-step synthesis, employing an Ullmann condensation followed by a regioselective C-H iodination, offers an efficient route to this valuable synthetic intermediate. The detailed characterization workflow provides a robust system for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. By understanding the causality behind the chosen reagents and conditions, researchers can effectively troubleshoot and adapt these methods for their specific research needs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis.

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Yadav, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

Wang, L., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

NIH. Synthesis and evaluation of 3-123I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic α4β2 receptor imaging agent. Available from: [Link]

-

NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

- Google Patents. Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

-

NIH. Characterization of Potent and Selective Iodonium-Class Inhibitors of NADPH Oxidases. Available from: [Link]

-

NIH. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available from: [Link]

-

SpecAU. 3-Iodo-2-methoxypyridine. Available from: [Link]

-

PubChem. 3-Phenoxypyridine. Available from: [Link]

-

Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

-

PubMed. 3-iodo-4-phenoxypyridinones (IOPY's), a New Family of Highly Potent Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Available from: [Link]

-

PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available from: [Link]

-

MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

-

NIH. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. Available from: [Link]

-

Oakwood Chemical. 3-Iodo-2-methoxypyridine. Available from: [Link]

-

NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

-

ResearchGate. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Phenoxypyridine | C11H9NO | CID 200510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2-phenoxypyridine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Iodo-2-phenoxypyridine, a molecule of significant interest for synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document serves as a predictive framework and a practical guide for researchers. It outlines robust methodologies for the synthesis and thorough characterization of the molecule, grounding its potential applications in the established utility of the phenoxypyridine and iodopyridine scaffolds.

Introduction and Strategic Importance

3-Iodo-2-phenoxypyridine is a halogenated aromatic ether featuring a pyridine ring substituted with both a phenoxy group at the 2-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts a combination of steric and electronic properties that make it a highly valuable, albeit under-characterized, building block.

The phenoxypyridine core is a recognized scaffold in medicinal chemistry, appearing in molecules developed as protoporphyrinogen IX oxidase (PPO) inhibitors and P2Y1 antagonists for potential antithrombotic therapies.[1][2] The pyridine ring itself is a cornerstone of drug design, present in numerous FDA-approved pharmaceuticals.[3] Furthermore, the presence of an iodine atom at the 3-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the strategic introduction of diverse molecular fragments, making 3-Iodo-2-phenoxypyridine a versatile intermediate for constructing complex molecular architectures in drug discovery and materials science.

This guide will first present the predicted core physicochemical properties and then detail a systematic workflow for their empirical validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physical and chemical attributes. The following properties for 3-Iodo-2-phenoxypyridine are calculated based on its structure or inferred from data on analogous compounds like 2-phenoxypyridine and 3-iodopyridine.

Molecular Structure Diagram

Caption: Chemical structure of 3-Iodo-2-phenoxypyridine.

Table of Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| IUPAC Name | 3-Iodo-2-phenoxypyridine | Standard nomenclature |

| Molecular Formula | C₁₁H₈INO | Derived from structure |

| Molecular Weight | 297.09 g/mol | Calculated from formula |

| Exact Mass | 296.9651 g/mol | Calculated for most abundant isotopes |

| Appearance | White to off-white or pale yellow solid | Based on analogs like 2-phenoxypyridine (white solid) and 3-iodopyridine (crystalline powder).[7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMSO, Acetone). Poorly soluble in water. | The large, nonpolar aromatic structure suggests lipophilicity. |

| Predicted pKa | ~2.5 - 3.5 (for the pyridinium ion) | The pKa of pyridine is 5.23.[8] The electron-withdrawing nature of the phenoxy and iodo substituents is expected to decrease the basicity of the pyridine nitrogen.[9][10] |

| Predicted LogP | ~3.5 - 4.0 | Calculated based on the contributions of the iodopyridine and phenoxy groups. |

| Melting Point | Not available. Expected to be a solid at room temperature. | 2-phenoxypyridine has a melting point of 46-48 °C.[7] The addition of a heavy iodine atom will likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | Not available. Expected to be >300 °C at atmospheric pressure. | 2-phenoxypyridine has a boiling point of ~277 °C.[7] The iodo-substituted analog will have a higher boiling point. |

Proposed Synthesis and Characterization Workflow

As this compound is not widely commercially available, a researcher's first task is synthesis, followed by rigorous characterization to confirm its identity, purity, and properties.

Workflow Diagram

Sources

- 1. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-PHENOXYPYRIDINE CAS#: 4783-68-0 [amp.chemicalbook.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Iodo-2-phenoxypyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Iodo-2-phenoxypyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common research chemical, its structure suggests it as a valuable scaffold for the development of new therapeutic agents. This guide will cover its molecular structure, a proposed synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery, all grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Identification

3-Iodo-2-phenoxypyridine is a substituted pyridine derivative. Its structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. An iodine atom is substituted at the 3-position of the pyridine ring, and a phenoxy group (-O-Ph) is attached at the 2-position.

Molecular Formula: C₁₁H₈INO

Molecular Weight: 297.09 g/mol

IUPAC Name: 3-iodo-2-phenoxypyridine

The presence of the electron-rich phenoxy group, the versatile iodine atom, and the polar pyridine core imparts a unique combination of electronic and steric properties to the molecule, making it an attractive building block in organic synthesis.

Molecular Structure of 3-Iodo-2-phenoxypyridine:

Caption: Molecular structure of 3-Iodo-2-phenoxypyridine.

Proposed Synthesis of 3-Iodo-2-phenoxypyridine

A plausible and efficient synthesis of 3-Iodo-2-phenoxypyridine can be envisioned in a two-step process. The first step involves the formation of the 2-phenoxypyridine intermediate via a copper-catalyzed Ullmann condensation. The second step is the regioselective iodination of the 2-phenoxypyridine at the 3-position.

Step 1: Synthesis of 2-Phenoxypyridine via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of aryl ethers, involving the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.[1] In this proposed synthesis, 2-chloropyridine is reacted with phenol.

Reaction:

2-Chloropyridine + Phenol --(CuI, Base)--> 2-Phenoxypyridine

Experimental Protocol:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, 0.1 eq.), 2-chloropyridine (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add phenol (1.2 eq.) and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-phenoxypyridine.

Caption: Workflow for the synthesis of 2-phenoxypyridine.

Step 2: Regioselective Iodination of 2-Phenoxypyridine

The second step involves the electrophilic iodination of the 2-phenoxypyridine intermediate. The phenoxy group at the 2-position is an ortho-, para-director. However, due to steric hindrance at the ortho positions of the phenoxy group and the electronic properties of the pyridine ring, iodination is expected to occur regioselectively at the electron-rich 3-position of the pyridine ring. A common method for iodination of such activated aromatic systems is the use of N-iodosuccinimide (NIS) in an appropriate solvent.

Reaction:

2-Phenoxypyridine + N-Iodosuccinimide (NIS) --> 3-Iodo-2-phenoxypyridine

Experimental Protocol:

-

Dissolve 2-phenoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS, 1.1 eq.) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield 3-Iodo-2-phenoxypyridine.

Caption: Workflow for the iodination of 2-phenoxypyridine.

Predicted Physicochemical Properties

The physicochemical properties of 3-Iodo-2-phenoxypyridine can be predicted based on the known properties of its constituent parts, 3-iodopyridine and 2-phenoxypyridine.

| Property | Predicted Value | Rationale/Reference |

| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar substituted pyridines. |

| Melting Point (°C) | 80 - 100 | Higher than 3-iodopyridine (53-56 °C) due to increased molecular weight and size.[2] |

| Boiling Point (°C) | > 300 | Expected to be significantly higher than 3-iodopyridine (191-195 °C) due to the large phenoxy group.[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO). Insoluble in water. | The large aromatic structure suggests good solubility in organic solvents and poor solubility in water. |

| pKa | ~ 2-3 | The electron-withdrawing iodine and phenoxy group are expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

Potential Applications in Drug Discovery and Development

The 3-iodo-2-phenoxypyridine scaffold is a promising starting point for the development of novel therapeutics due to the versatile reactivity of the iodine atom and the proven biological relevance of the phenoxypyridine core.

-

Cross-Coupling Reactions: The iodine atom at the 3-position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The phenoxy group can act as a bioisostere for other aromatic or heteroaromatic rings, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Therapeutic Areas:

-

Oncology: Many kinase inhibitors feature a pyridine or similar heterocyclic core. The 3-iodo-2-phenoxypyridine scaffold could be elaborated to target various kinases implicated in cancer progression.

-

Neuroscience: Substituted pyridines are prevalent in drugs targeting the central nervous system.[3] The lipophilicity of the phenoxy group may aid in crossing the blood-brain barrier.

-

Anti-inflammatory and Antiviral Agents: The pyridine ring is a common motif in anti-inflammatory and antiviral drugs.[4]

-

Caption: Role of 3-Iodo-2-phenoxypyridine in a drug discovery workflow.

Safety and Handling

As a novel research chemical, the toxicological properties of 3-Iodo-2-phenoxypyridine have not been thoroughly investigated. Therefore, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

3-Iodo-2-phenoxypyridine represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Although not yet commercially widespread, its synthesis is achievable through established methodologies. The presence of a reactive iodine handle and a biologically relevant phenoxypyridine core makes it an attractive scaffold for the development of new drug candidates targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of 3-Iodo-2-phenoxypyridine is warranted to fully explore its potential in drug discovery and materials science.

References

-

Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(7), 3983–3991. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-5-phenoxy pyridine. Retrieved from [Link]

- Ma, D., & Cai, Q. (2003). Ullmann Condensation Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxypyridine. Retrieved from [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

- Chen, Y., & Yekta, S. (2010). Copper(0) in the Ullmann heterocycle-aryl ether synthesis of 4-phenoxypyridine using multimode microwave heating. Tetrahedron Letters, 51(2), 248-251.

- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.

- Yang, D., Fu, H., & Jiang, Y. (2011). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. The Journal of Organic Chemistry, 76(17), 7205-7209.

Sources

Introduction: The Utility of 3-Iodo-2-phenoxypyridine in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-2-phenoxypyridine

3-Iodo-2-phenoxypyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in drug design, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding, improve aqueous solubility, and act as a bioisostere for other aromatic rings.[1][2][3] The unique arrangement of the iodo and phenoxy substituents on the pyridine core of this specific molecule offers chemists a valuable intermediate for constructing more complex molecular architectures through reactions like cross-coupling, which are fundamental to modern drug discovery.[4][5]

However, the successful application of any chemical intermediate is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. Solubility dictates the choice of reaction solvents and conditions, and is a key determinant of a final compound's potential bioavailability.[6] Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could lead to impurities in a synthetic route or final product.[7][][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of 3-iodo-2-phenoxypyridine. While direct, quantitative data for this specific intermediate is not extensively published, this document synthesizes established principles of pyridine chemistry and standard industry protocols to provide a robust methodology for its empirical determination. We will explore the theoretical underpinnings of its expected behavior and provide detailed, actionable protocols for its characterization in the laboratory.

Part 1: Solubility Profile of 3-Iodo-2-phenoxypyridine

The solubility of a molecule is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary determinants. The structure of 3-iodo-2-phenoxypyridine—comprising a polar pyridine ring, a bulky, non-polar phenoxy group, and a large, polarizable iodine atom—suggests a nuanced solubility profile. It is predicted to be more soluble in common organic solvents than in water. The phenoxy and iodo groups likely increase its lipophilicity compared to unsubstituted pyridine.

To move from prediction to empirical data, two distinct types of solubility must be considered: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by crashing a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput measurement often used in early drug discovery for rapid screening.[10][11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid state. This is a more time-intensive but accurate measure, crucial for later-stage development and formulation.[13][14][15]

Experimental Determination of Solubility

The following protocols provide a framework for systematically measuring the solubility of 3-iodo-2-phenoxypyridine.

Caption: Workflow for determining kinetic and thermodynamic solubility.

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 3-iodo-2-phenoxypyridine in 100% DMSO.

-

Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL matrix tubes. This creates a 1:50 dilution.

-

Equilibration: Place the tubes in a thermomixer and incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Alternatively, filter the solution using a solubility filter plate.

-

Quantification:

-

Carefully transfer an aliquot of the clear supernatant.

-

Prepare a calibration curve using known concentrations of the compound.

-

Analyze the supernatant by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[12]

-

-

Sample Preparation: Add an excess amount of solid 3-iodo-2-phenoxypyridine (e.g., 1-2 mg) to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol, acetonitrile, etc.) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

-

Quantification:

-

Prepare a calibration curve of the compound in the chosen solvent.

-

Dilute the filtrate with a known factor to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted filtrate using a validated HPLC-UV method to determine the concentration.[15]

-

Data Presentation: Solubility Profile

Experimental results should be recorded in a structured table to allow for easy comparison across various solvents.

| Solvent | Solvent Type | Temperature (°C) | Measured Solubility (µg/mL) | Method |

| Water | Polar Protic | 25 | [Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | Aqueous Buffer | 25 | [Experimental Data] | Kinetic/Thermo |

| Ethanol | Polar Protic | 25 | [Experimental Data] | Thermodynamic |

| Methanol | Polar Protic | 25 | [Experimental Data] | Thermodynamic |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | Thermodynamic |

| Dichloromethane | Halogenated | 25 | [Experimental Data] | Thermodynamic |

| Toluene | Non-Polar Aromatic | 25 | [Experimental Data] | Thermodynamic |

| Hexanes | Non-Polar Aliphatic | 25 | [Experimental Data] | Thermodynamic |

Part 2: Chemical Stability Assessment

Assessing the chemical stability of an intermediate like 3-iodo-2-phenoxypyridine is crucial for defining storage conditions, anticipating potential incompatibilities, and ensuring the purity of subsequent synthetic steps.[7][] Stability testing involves subjecting the compound to a range of environmental conditions to identify potential degradation pathways and products.[9]

Forced degradation (or stress testing) is an essential component of this assessment. It involves deliberately exposing the compound to conditions more severe than those expected during storage, such as high heat, humidity, and exposure to acid, base, and oxidizing agents.[16][17] The goal is to rapidly identify likely degradation products and develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.[16][17]

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways for 3-iodo-2-phenoxypyridine can be hypothesized:

-

Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions.

-

Dehalogenation: Reductive or nucleophilic displacement of the iodine atom, particularly in the presence of light or certain reagents.

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide, especially in the presence of oxidizing agents like hydrogen peroxide.[18]

-

Ring Opening/Modification: Under extreme pH and temperature conditions, the pyridine ring itself may undergo degradation.

Caption: Hypothesized degradation pathways for 3-iodo-2-phenoxypyridine.

Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without complete destruction of the molecule.[19] A stability-indicating HPLC method must be developed and used for analysis.

-

Preparation: Prepare a solution of 3-iodo-2-phenoxypyridine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water, that ensures solubility under all test conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool and neutralize with 0.1 M NaOH.[17]

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. After incubation, cool and neutralize with 0.1 M HCl.[17]

-

Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time, protected from light.

-

Thermal Degradation: Store the drug solution (and a sample of the solid powder) in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose the drug solution to a photostability chamber with a combined UV/Vis light source (ICH Q1B conditions) for a defined period. A dark control sample should be stored under the same conditions but shielded from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Dilute as necessary and analyze using a stability-indicating HPLC-UV/PDA method. The method must be validated for specificity to ensure that the parent peak is resolved from all degradation products and other impurities.

-

Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound.

-

Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product formed. Mass balance should be assessed to account for all material.[19]

-

Conclusion

A comprehensive understanding of the solubility and stability of 3-iodo-2-phenoxypyridine is not merely an academic exercise; it is a prerequisite for its effective and reliable use in a drug development pipeline. This guide provides the strategic framework and detailed experimental protocols necessary for any research scientist to generate this critical data. By systematically applying the methodologies for determining kinetic and thermodynamic solubility, and by conducting robust forced degradation studies, researchers can establish a complete physicochemical profile. This data will inform solvent selection for synthesis and purification, guide the development of preclinical formulations, and ensure the long-term integrity and purity of this valuable chemical intermediate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. [Link]

-

National Institutes of Health (NIH). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. [Link]

-

National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [Link]

-

ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Almac Group. Spotlight on stability: API and drug product testing. [Link]

-

ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A*. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine | PDF. [Link]

-

Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

Reddit. ISO: Your Favorite Kinetic Solubility Protocol? : r/Chempros. [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Ministry of Health, Malaysia. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

National Center for Biotechnology Information (NCBI). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. [Link]

-

Royal Society of Chemistry Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

ChemBK. 3-Iodo-2-methoxypyridine. [Link]

-

Omics Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

-

International Journal of Pharmaceutical Research and Applications. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. arborpharmchem.com [arborpharmchem.com]

- 9. almacgroup.com [almacgroup.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. evotec.com [evotec.com]

- 16. longdom.org [longdom.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Navigating the Synthesis and Application of 3-Iodo-2-phenoxypyridine: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine core remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[1] This guide delves into the specifics of a lesser-explored derivative, 3-Iodo-2-phenoxypyridine. While not as readily available as some of its counterparts, its unique trifunctional nature—a pyridine ring, a phenoxy group, and an iodine atom—presents a compelling scaffold for the development of novel molecules. The strategic placement of the iodine at the 3-position opens up a wealth of possibilities for post-synthetic modification via cross-coupling reactions, making it a valuable, albeit challenging, target for researchers.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 3-Iodo-2-phenoxypyridine. Recognizing the current commercial scarcity of this specific molecule, we will focus on a practical, field-proven approach to its synthesis from readily available starting materials. We will explore its predicted reactivity, potential applications based on structurally related compounds, and provide a thorough, albeit inferred, safety and handling protocol.

Physicochemical Properties: An Inferred Profile

Due to the limited availability of experimental data for 3-Iodo-2-phenoxypyridine, the following physicochemical properties are predicted based on the known properties of its constituent parts, 2-phenoxypyridine and 3-iodopyridine. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Source of Inference |

| Molecular Formula | C₁₁H₈INO | - |

| Molecular Weight | 297.09 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on 3-iodopyridine |

| Melting Point | Estimated between 50-70 °C | 3-iodopyridine m.p. is 53-56 °C |

| Boiling Point | > 274 °C (at 760 mmHg) | 2-phenoxypyridine b.p. is 274.4 °C[3] |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, acetonitrile) | General solubility of similar organic compounds |

Commercial Availability: A Note on Sourcing

As of the writing of this guide, 3-Iodo-2-phenoxypyridine is not listed as a stock item by major chemical suppliers. Researchers will likely need to undertake its synthesis in-house. However, the necessary starting materials are commercially available.

Table of Representative Suppliers for Starting Materials:

| Starting Material | Representative Suppliers |

| 2-Phenoxypyridine | Sigma-Aldrich, Oakwood Chemical, Thermo Fisher Scientific |

| N-Iodosuccinimide (NIS) | Sigma-Aldrich, Apollo Scientific, Iofina, Calibre Chemicals[4][5][6] |

Proposed Synthesis and Methodology: A Practical Approach

The synthesis of 3-Iodo-2-phenoxypyridine can be approached as a two-step process: first, the synthesis of the 2-phenoxypyridine precursor, followed by the regioselective iodination at the 3-position of the pyridine ring.

Part 1: Synthesis of 2-Phenoxypyridine

Several methods exist for the synthesis of 2-phenoxypyridine.[7][8][9][10] A common and effective method involves the reaction of pyridin-2(1H)-one with an in-situ generated aryne.[7][8][9][10]

Part 2: Regioselective Iodination of 2-Phenoxypyridine

The introduction of an iodine atom at the 3-position of the pyridine ring can be achieved through various methods. Direct C-H iodination presents an attractive and atom-economical approach. A radical-based C-H iodination protocol has been shown to be effective for the C3-selective iodination of pyridines.[11][12][13]

Experimental Protocol: Synthesis of 3-Iodo-2-phenoxypyridine

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Phenoxypyridine (Based on aryne chemistry)[7][8][9][10]

-

To a stirred solution of pyridin-2(1H)-one (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (3.0 equiv.) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

To the resulting residue, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.

Step 2: C3-Iodination of 2-Phenoxypyridine (Proposed radical-based method)[11]

-

In a reaction vessel, combine 2-phenoxypyridine (1.0 equiv.), N-Iodosuccinimide (NIS) (1.5 equiv.), and a suitable radical initiator (e.g., AIBN, catalytic amount) in a degassed solvent such as acetonitrile or dichloroethane.

-

Heat the reaction mixture at a suitable temperature (e.g., 80 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 3-Iodo-2-phenoxypyridine.

Visualization of the Proposed Synthetic Workflow:

Caption: Interplay of functional groups and potential applications.

Safety and Handling: An Inferred Profile

Disclaimer: The following safety information is inferred from the Safety Data Sheets (SDS) of structurally related compounds, namely 3-iodopyridine and 2-phenoxypyridine. [3][14][15][16][17][18][19]It is imperative to handle 3-Iodo-2-phenoxypyridine with the utmost care and to perform a thorough risk assessment before commencing any experimental work.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed. [16][18][19]* Skin Corrosion/Irritation: May cause skin irritation. [14][16][17][18]* Serious Eye Damage/Eye Irritation: May cause serious eye irritation. [14][16][17][18][19]* Respiratory Irritation: May cause respiratory irritation. [14][16][18]* Carcinogenicity: Some related compounds are suspected of causing cancer. [14][16][18] Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [14] First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [14][17]* In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [14][17]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [14]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14]

Conclusion: A Promising Scaffold for Future Research

3-Iodo-2-phenoxypyridine represents a promising, yet underexplored, molecular scaffold. While its commercial availability is limited, this guide provides a practical roadmap for its synthesis and highlights its potential for further derivatization. The strategic placement of the iodine atom at the 3-position provides a versatile handle for the introduction of diverse functionalities, making it a valuable building block for the discovery of novel therapeutics and advanced materials. It is our hope that this technical guide will empower researchers to explore the full potential of this intriguing molecule.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. N-Iodosuccinimide | Cas No. 516-12-1 | Apollo [store.apolloscientific.co.uk]

- 5. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 6. N-Iodosuccinimide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. sodiumiodide.net [sodiumiodide.net]

- 15. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. file.chemscene.com [file.chemscene.com]

An In-depth Technical Guide to the Safety and Handling of 3-Iodo-2-phenoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-Iodo-2-phenoxypyridine. As a halogenated aromatic pyridine, this compound is a valuable intermediate in medicinal chemistry and organic synthesis. However, its chemical structure necessitates a rigorous approach to safety to mitigate potential risks. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

3-Iodo-2-phenoxypyridine is classified with several hazards that demand careful management. A thorough understanding of these risks is the foundation of safe laboratory practice.

1.1 GHS Hazard Classifications

Based on available Safety Data Sheets (SDS), 3-Iodo-2-phenoxypyridine is consistently classified with the following hazards:

-

Skin Irritation (Category 2, H315): Causes skin irritation upon contact.

-

Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory System: May cause respiratory irritation.[1]

-

Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[2]

Some suppliers also include a warning for potential carcinogenicity (Category 2, H351), indicating it is suspected of causing cancer.[2] This classification, while not universally listed, warrants a conservative approach, treating the compound with the precautions appropriate for a potential carcinogen.

1.2 Causality of Hazards

The irritant nature of this compound can be attributed to its structure. The pyridine ring, a bioisostere of benzene, can interact with biological macromolecules. The presence of a halogen (iodine) and a phenoxy group can modulate its reactivity and lipophilicity, potentially enhancing its ability to penetrate skin and mucous membranes, leading to irritation. The risk of respiratory irritation underscores the necessity of avoiding inhalation of the solid dust or any vapors.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is essential for safe handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈INO | PubChem |

| Molecular Weight | 297.09 g/mol | PubChem |

| Appearance | Off-white to yellow or brown solid/powder | Various Suppliers |

| Melting Point | 53 - 56 °C / 127.4 - 132.8 °F | Fisher Scientific[3] |

| GHS Pictograms | Irritant (Exclamation Mark), Health Hazard | Sigma-Aldrich |

| Hazard Statements | H302, H315, H319, H335, H351 | Sigma-Aldrich |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Sigma-Aldrich |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 3-Iodo-2-phenoxypyridine, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4] This is the primary method to prevent respiratory exposure to its dust or potential vapors.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5][6]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] Given the "Causes serious eye irritation" classification, a face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during solution transfers or reaction workups.[7]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are required.[5] A double-gloving strategy can provide additional protection during prolonged procedures. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[4]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental contact with the skin.

-

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. This should only be a last resort after all engineering control options have been exhausted.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is non-negotiable for ensuring laboratory safety and regulatory compliance.

4.1 Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.

-

Weighing and Transfer:

-

Don personal protective equipment (PPE) as outlined in Section 3.2.

-

Conduct the weighing of the solid compound within the fume hood to contain any dust.

-

Use a dedicated spatula for this chemical.

-

If transferring the compound into a solvent, add the solvent to the reaction vessel first, then slowly add the solid to minimize dust generation.

-

-

Reaction Monitoring: Keep the reaction vessel closed and under an inert atmosphere if required by the chemistry. All sampling or monitoring should be done with care to minimize exposure.

-

Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[8]

4.2 Storage Requirements

-

Store 3-Iodo-2-phenoxypyridine in a tightly sealed, clearly labeled container.[4]

-

Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[4][9]

-

The storage location should be a locked cabinet or area with restricted access.

4.3 Waste Disposal

-

All waste containing 3-Iodo-2-phenoxypyridine, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.

-

Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

5.1 Workflow for Emergency Response

Caption: Emergency response workflow for exposure to 3-Iodo-2-phenoxypyridine.

5.2 Specific First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[7][8][10] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention regardless of the apparent severity.[7][10][11]

-

Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[7][12] If irritation persists, seek medical attention.[8] For large-area contact, use an emergency safety shower.[7][8]

-

Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a physician or poison control center immediately.[3][8]

References

-

Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University.[Link]

-

First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).[Link]

-

Chemical splash in the eye: First aid. Mayo Clinic.[Link]

-

Hazardous Chemical Exposures. Office of Environmental Health and Safety, Princeton University.[Link]

-

The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyridine Standard Operating Procedure. Washington State University.[Link]

-

Safe handling and storage of chemicals. Sciencemadness Wiki.[Link]

-

Handling and Storage of Hazardous Materials. Emergency & Safety Services at UCCS.[Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]

-

3-Phenoxypyridine. PubChem, National Institutes of Health.[Link]

Sources

- 1. sodiumiodide.net [sodiumiodide.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

potential biological activity of 3-Iodo-2-phenoxypyridine

An In-depth Technical Guide to the Potential Biological Activity of 3-Iodo-2-phenoxypyridine

Abstract

3-Iodo-2-phenoxypyridine is a halogenated aromatic compound whose biological activities have not been extensively reported in the scientific literature. However, its structural components—the phenoxypyridine core and the iodine substituent—are present in numerous molecules with well-documented pharmacological and biological properties. This guide synthesizes information from related compounds to build a scientifically-grounded hypothesis on the potential biological activities of 3-iodo-2-phenoxypyridine. We will explore its potential as an anticancer agent, with a focus on kinase inhibition, its prospects as an antiviral compound, and its possible applications in agrochemicals. This document is intended for researchers in drug discovery and development, offering a roadmap for the initial exploration of this promising chemical scaffold.

Introduction: The Rationale for Investigating 3-Iodo-2-phenoxypyridine

The quest for novel therapeutic agents and agrochemicals often begins with the synthesis and evaluation of new chemical entities. 3-Iodo-2-phenoxypyridine presents an intriguing case. While direct studies on this molecule are scarce, its constituent parts are well-established pharmacophores.

-

The Phenoxypyridine Scaffold: This motif is a bioisostere of diaryl ethers and is found in a variety of bioactive molecules. The replacement of a benzene ring with a pyridine ring can enhance π-π stacking interactions with biological targets, improve solubility, and modulate bioavailability[1]. Phenoxypyridine derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties in the agrochemical sector[1][2].

-

The Pyridine Ring: As a fundamental heterocyclic scaffold, pyridine is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast range of biological activities, including anticancer and anti-inflammatory effects[3][4][5]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to many biological targets, such as the hinge region of protein kinases[3].

-

The Iodine Substituent: Halogenation, particularly with iodine, is a common strategy in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, the carbon-iodine bond is relatively weak, making it a useful synthetic handle for further molecular elaboration through cross-coupling reactions[6]. Iodinated compounds have also been investigated for their intrinsic biological activities, notably as antiviral agents[7][8].

Given these precedents, it is reasonable to hypothesize that 3-iodo-2-phenoxypyridine could serve as a valuable lead compound or a versatile intermediate for the synthesis of novel bioactive molecules. This guide will now delve into the potential therapeutic and agrochemical applications of this compound, supported by data from structurally related molecules.

Synthesis and Chemical Properties

While a specific, optimized synthesis for 3-iodo-2-phenoxypyridine is not widely published, a plausible synthetic route can be devised based on standard organic chemistry principles. A likely approach would be a nucleophilic aromatic substitution reaction between 3-iodo-2-chloropyridine (or another suitable 2-halopyridine) and phenol in the presence of a base.

Alternatively, one could envision the iodination of 2-phenoxypyridine. However, controlling the regioselectivity of this reaction could be challenging. The reactivity of the C-I bond in 3-iodo-2-phenoxypyridine makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the facile introduction of diverse functional groups at the 3-position of the pyridine ring.

Caption: Plausible synthetic route for 3-Iodo-2-phenoxypyridine.

Potential Biological Activities: A Hypothesis-Driven Exploration

Anticancer Activity: A Focus on Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the backbone of the kinase hinge region, a key interaction for potent inhibition. Several classes of pyridine-containing compounds have shown significant anticancer activity.

-

Pyrido[2,3-d]pyrimidines: These fused heterocyclic compounds are known to be potent inhibitors of various kinases, including Abl tyrosine kinase and receptor-interacting protein kinase-2 (RIPK2)[9][10].

-

Cyanopyridones: Derivatives of cyanopyridone have demonstrated promising antiproliferative activities against breast and liver cancer cell lines, with some compounds showing dual inhibitory action against VEGFR-2 and HER-2[3].

-

Thieno[2,3-b]pyridines: This class of compounds has been shown to inhibit prostate cancer cell proliferation and motility, inducing G2/M arrest and apoptosis[11].

Given that 3-iodo-2-phenoxypyridine contains the core pyridine structure, it is plausible that it or its derivatives could function as kinase inhibitors. The phenoxy group could occupy the hydrophobic pocket of the ATP-binding site, while the pyridine ring engages with the hinge region. The iodine atom could be a site for further modification to optimize binding affinity and selectivity.

Caption: Hypothetical mechanism of kinase inhibition.

Antiviral Potential

Iodinated heterocyclic compounds have a history of use and investigation as antiviral agents. A notable example is 5-iodo-2'-deoxyuridine (Idoxuridine), a nucleoside analog that has been used to treat herpes simplex virus infections[7][8]. The antiviral activity of these compounds often stems from their ability to be incorporated into viral DNA or RNA, or to inhibit viral enzymes.

Furthermore, pyridine derivatives have also been explored as antiviral agents. Favipiravir, a pyrazinecarboxamide derivative, is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase[12][13]. The structural similarities between pyrazine and pyridine suggest that pyridine-containing molecules could also interfere with viral replication processes.

Therefore, 3-iodo-2-phenoxypyridine could be investigated for its potential to inhibit the replication of a range of viruses, particularly RNA viruses.

Agrochemical Applications

The phenoxypyridine scaffold is a well-established pharmacophore in the agrochemical industry[1]. Many commercial herbicides are based on this structure. Recently, novel phenoxypyridine derivatives containing acylthiourea fragments have been designed as potent protoporphyrinogen oxidase (PPO) inhibitor herbicides[2]. These compounds show high efficiency, broad-spectrum activity, and good crop safety.

Given the prevalence of the phenoxypyridine core in successful agrochemicals, 3-iodo-2-phenoxypyridine could serve as a valuable starting point for the development of new herbicides, fungicides, or insecticides. The iodine atom can be used as a synthetic handle to introduce other functional groups known to enhance pesticidal activity.

Proposed Experimental Workflows

To validate the hypothesized biological activities of 3-iodo-2-phenoxypyridine, a systematic experimental approach is required.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of 3-iodo-2-phenoxypyridine on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: Select a diverse panel of cancer cell lines, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon).

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-iodo-2-phenoxypyridine for 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Kinase Inhibition Assay:

-

If significant cytotoxicity is observed, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., VEGFR-2, HER-2, Src, Abl).

-

These assays can be performed using various platforms, such as ADP-Glo™ or LanthaScreen™.

-

Caption: Experimental workflow for anticancer activity screening.

In Vitro Antiviral Activity Screening

Objective: To assess the ability of 3-iodo-2-phenoxypyridine to inhibit the replication of selected viruses.

Protocol:

-

Virus and Cell Line Selection: Choose a relevant virus-host cell system, for example, Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells or a surrogate model for other RNA viruses.

-

Plaque Reduction Assay:

-

Grow confluent monolayers of host cells in 6-well plates.

-

Infect the cells with a known titer of the virus.

-

Overlay the cells with a medium containing agarose and varying concentrations of 3-iodo-2-phenoxypyridine.

-

Incubate until plaques are visible.

-

Stain the cells with crystal violet and count the plaques.

-

Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

-

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay on the host cells to determine the CC50 value. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Data Summary of Related Compounds

To provide context for the potential activity of 3-iodo-2-phenoxypyridine, the following table summarizes the reported activities of structurally related compounds.